Superior Clinical Efficacy of 17α-Hydroxyprogesterone Caproate (17-OHPC) vs. Oral Dydrogesterone in Prolonging Pregnancy Latency
In a randomized controlled trial of 150 women with singleton pregnancies at risk of preterm labor, the group receiving weekly intramuscular injections of 250 mg 17α-hydroxyprogesterone caproate (17-OHPC) demonstrated a significantly longer mean latency period until delivery compared to both the oral Dydrogesterone (30 mg daily) group and the control group. The quantified difference highlights 17-OHPC's superior efficacy in delaying preterm birth [1].
| Evidence Dimension | Mean latency period from onset of treatment to delivery |
|---|---|
| Target Compound Data | 41.06 ± 17.29 days (for 17α-hydroxyprogesterone caproate group) |
| Comparator Or Baseline | 29.44 ± 15.6 days (for oral Dydrogesterone group) |
| Quantified Difference | +11.62 days (P < 0.001) |
| Conditions | Women with singleton pregnancy in 28th-34th gestational week who had received tocolytic treatment for preterm labor; 17-OHPC dosed at 250 mg IM weekly; Dydrogesterone dosed at 30 mg orally daily. |
Why This Matters
For clinical researchers designing preterm birth prevention trials, this data provides a quantitative basis for selecting 17-OHPC over oral Dydrogesterone to achieve a statistically and clinically significant extension of the latency period.
- [1] Alizadeh, F., Mahmoudinia, M., Mirteimoori, M., et al. (2022). Comparison of oral Dydrogesterone and 17-α hydroxyprogesterone caprate in the prevention of preterm birth. BMC Pregnancy and Childbirth, 22, 167. DOI: 10.1186/s12884-022-04509-1 View Source
